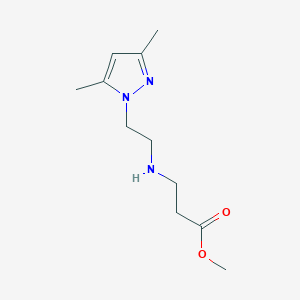

methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate

Description

Properties

IUPAC Name |

methyl 3-[2-(3,5-dimethylpyrazol-1-yl)ethylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-9-8-10(2)14(13-9)7-6-12-5-4-11(15)16-3/h8,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQQMKXNVRIOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNCCC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamino group.

Esterification: The final step involves the esterification of the amino group with methyl acrylate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can be performed to replace the amino group with other nucleophiles like halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

Biological Activities

The compound is part of the pyrazole family, which is known for its broad range of biological activities. Research indicates that pyrazole derivatives exhibit various pharmacological properties, including:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyrazole compounds can inhibit biofilm formation and quorum sensing in bacteria, which are crucial for their virulence .

- Anticancer Properties : Some pyrazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The structure of methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate may enhance its efficacy as an anticancer agent due to the presence of the pyrazole moiety, which is often associated with activity against various cancer types .

- Anti-inflammatory Effects : Pyrazoles have also been studied for their anti-inflammatory properties. The compound's potential to inhibit inflammatory pathways makes it a candidate for further investigation in inflammatory diseases .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

Table 1: Potential Therapeutic Applications

Case Studies

A selection of studies highlights the compound's efficacy in various applications:

- Antibiofilm Activity : A study demonstrated that certain pyrazole derivatives could significantly reduce biofilm formation in Staphylococcus aureus, indicating a potential use in treating infections where biofilms are a concern .

- Cytotoxicity Against Cancer Cells : Research has shown that specific pyrazole derivatives exhibit selective cytotoxicity towards various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer activity .

Mechanism of Action

The mechanism of action of methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate and related compounds:

Biological Activity

Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthetic routes, and relevant research findings.

Overview of this compound

This compound belongs to the class of pyrazole derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. The structure features a pyrazole ring substituted with a dimethyl group and an amino propanoate ester, making it a valuable intermediate in drug development and other applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Achieved through cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.

- Alkylation : The pyrazole ring is alkylated using an appropriate alkyl halide, such as 2-bromoethylamine.

- Esterification : The amino group is esterified with methyl acrylate to yield the final product.

These methods highlight the compound's structural complexity and versatility in chemical reactions.

Pharmacological Properties

This compound has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi .

- Anti-inflammatory Effects : Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

- Cytotoxicity : Recent investigations into related compounds have revealed cytotoxic effects on cancer cell lines, indicating that these derivatives may serve as leads for anticancer drug development .

Case Studies

Several studies provide insights into the biological activity of compounds related to this compound:

- Anti-inflammatory Activity : A study synthesized novel pyrazole derivatives that exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of various pyrazole derivatives against Bacillus subtilis, E. coli, and Aspergillus niger, with promising results indicating effective inhibition at low concentrations .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dimethylpyrazole | Simple pyrazole without amino group | Moderate antimicrobial |

| Methyl 3-Aminopropanoate | Lacks pyrazole ring | Limited bioactivity |

| Ethyl 3-((2-(3,5-dimethylpyrazol-1-yl)ethyl)amino)propanoate | Similar structure with ethyl ester | Potentially higher bioactivity |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole CH3 groups at δ 2.1–2.3 ppm) and carbon connectivity .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure and bond angles, critical for validating regiochemistry (e.g., pyrazole ring geometry) .

How can researchers resolve contradictions in spectroscopic data when confirming the structure of novel pyrazole derivatives?

Q. Advanced

- Cross-validation : Combine NMR, MS, and elemental analysis. For example, a mismatch between calculated and observed molecular ion peaks (ESI-MS) may indicate impurities, requiring HPLC purification .

- Crystallographic verification : X-ray structures provide definitive proof of regioselectivity, resolving ambiguities in NMR assignments (e.g., distinguishing N-alkylation vs. O-alkylation sites) .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify splitting patterns in complex spectra .

What methodological approaches are suitable for studying the stability and degradation products under varying environmental conditions?

Q. Advanced

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation via HPLC or LC-MS .

- Hydrolysis studies : Monitor ester bond cleavage in aqueous buffers (pH 1–13) to identify propanoic acid derivatives .

- Environmental fate modeling : Use logP and pKa values (experimental or computed) to predict partitioning in soil/water systems .

What are the key considerations in designing experiments to assess the biological activity of this compound?

Q. Basic

- Target selection : Prioritize enzymes/receptors with known pyrazole interactions (e.g., SOD1 mutants in neurodegenerative diseases) .

- Dose-response assays : Use IC50/EC50 determinations with positive controls (e.g., known inhibitors) .

- Cell-based models : Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers) .

How can computational chemistry be integrated with experimental data to predict reactivity or interaction mechanisms?

Q. Advanced

- Docking simulations : Use PyMOL or AutoDock to model binding to target proteins (e.g., SOD1), guided by crystallographic data .

- DFT calculations : Predict reaction pathways (e.g., aza-Michael addition energetics) and optimize transition states .

- MD simulations : Study solvation effects and conformational stability over nanosecond timescales .

What strategies are recommended for optimizing regioselectivity in pyrazole-containing compound synthesis?

Q. Advanced

- Steric directing groups : Introduce bulky substituents (e.g., 3,5-dimethyl groups) to block undesired reaction sites .

- Catalytic control : Use chiral catalysts (e.g., L-proline) to enforce enantioselective aza-Michael additions .

- Temperature modulation : Lower temperatures (0–25°C) favor kinetic over thermodynamic products .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

How do structural modifications at the pyrazole ring influence the compound’s physicochemical properties and bioactivity?

Q. Advanced

- Electron-withdrawing groups (e.g., -NO2): Increase metabolic stability but reduce solubility .

- Methyl substituents : Enhance lipophilicity (logP ↑) and blood-brain barrier penetration .

- Aminoethyl linkers : Improve water solubility via protonation at physiological pH .

What are the challenges in interpreting mass spectrometry data for this compound, particularly regarding fragmentation patterns?

Q. Advanced

- Ester cleavage : Dominant [M+H–COOCH3]+ peaks may obscure molecular ion signals; use high-resolution MS (HRMS) for accurate mass determination .

- Pyrazole ring stability : Low fragmentation of the aromatic core complicates structural elucidation; employ MS/MS with collision-induced dissociation (CID) .

- Isotope patterns : Chlorine-containing analogs show distinct ³⁵Cl/³⁷Cl isotope clusters, aiding impurity detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.